2-NP-Sca-13C,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzaldehyde semicarbazone-13C,15N3 is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of 2-nitrobenzaldehyde semicarbazone, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This labeling allows for precise tracking and quantification in various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde semicarbazone-13C,15N3 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide in the presence of labeled carbon-13 and nitrogen-15 isotopes. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to monitor the incorporation of isotopes and ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrobenzaldehyde semicarbazone-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Products include amines and hydroxylamines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzaldehyde semicarbazone-13C,15N3 is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Nitrobenzaldehyde semicarbazone-13C,15N3 involves its interaction with specific molecular targets. The stable isotopes allow for precise tracking and quantification, making it an invaluable tool in analytical chemistry. The compound interacts with enzymes and proteins, providing insights into their function and behavior under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzaldehyde semicarbazone-13C,15N2: Similar in structure but with different isotope labeling.
2-Nitrobenzaldehyde semicarbazone: The non-labeled version of the compound.
2-Nitrobenzylidene semicarbazide: A related compound used in similar analytical applications.
Uniqueness
2-Nitrobenzaldehyde semicarbazone-13C,15N3 is unique due to its specific isotope labeling, which provides enhanced sensitivity and accuracy in analytical applications. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification, making it a valuable tool in various scientific research fields .
Eigenschaften
Molekularformel |
C8H8N4O3 |
---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
[(E)-(2-nitrophenyl)(113C)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,9+1,10+1,11+1 |
InChI-Schlüssel |
OEOKLBSECDAYSM-BEMFJYRBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/[13CH]=[15N]/[15NH]C(=O)[15NH2])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.